2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-bromo-2-(3-prop-2-enoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-2-8-25-15-5-3-4-12(10-15)18-22-19(24)16-11-13-9-14(21)6-7-17(13)26-20(16)23-18/h2-7,9-10H,1,8,11H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVJSEQCCRFTOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-allyloxybenzaldehyde and 7-bromo-4-chloro-3H-chromen-2-one.
Formation of Intermediate: The initial step involves the condensation of 3-allyloxybenzaldehyde with 7-bromo-4-chloro-3H-chromen-2-one in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the chromeno[2,3-d]pyrimidine core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the 7-Bromo Position
The bromine atom at the 7-position undergoes nucleophilic substitution reactions, enabling functionalization. For example:
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Amination : Reaction with NaN₃ in DMSO introduces an amine group at the 7-position, forming 7-amino derivatives (40% yield) .
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Cyanation : A SmI₂-mediated Reformatsky-type reaction with tosyl cyanide introduces a nitrile group at the 3-position, followed by oxidation to yield 3-cyano-chromone derivatives (e.g., 24 in ).
Table 1: Bromine Substitution Reactions
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaN₃/DMSO, 80°C | 7-Amino derivative | 40% | |
| SmI₂, Tosyl cyanide, THF | 3-Cyano-chromone | 66% | |
| CuBr₂, DCM | Brominated intermediates | Moderate |
Functionalization of the Allyloxy Group
The allyloxy substituent participates in cyclization and rearrangement reactions:
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Claisen Rearrangement : Under thermal or acid-catalyzed conditions, the allyloxy group rearranges to form chromene derivatives. For example, Bi(OTf)₃ promotes cyclization to yield 3,6-dihydro-2H-pyrans .
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Electrophilic Addition : Reaction with aldehydes in the presence of TMSOTf at –45°C generates dihydro-2H-pyran derivatives via intramolecular etherification .
Key Reaction Pathway:
Allyloxy → Chromene Formation
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Step 1 : Activation of allyloxy group by Bi(OTf)₃.
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Step 2 : Cyclization to form 3,6-dihydro-2H-pyran scaffold (72–85% yield) .
Condensation with Active Methylene Compounds
The chromeno-pyrimidine core reacts with active methylene reagents (e.g., ethyl acetoacetate):
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Triazepinone Formation : Condensation with ethyl benzoylacetate yields fused triazepinone derivatives (e.g., 8a,b ) via nucleophilic attack at the 4-imino position .
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Schiff Base Formation : Reaction with aromatic aldehydes produces triazole derivatives (e.g., 10a–d ) or Schiff bases (e.g., 11 ) depending on conditions .
Table 2: Condensation Reactions
| Reagent | Product Type | Conditions | Yield | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | Triazepinone | Reflux, DMF | 55–68% | |
| Benzaldehyde | Triazole derivative | RT, ethanol | 60–75% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling:
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Suzuki–Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives. This method is effective for introducing aromatic groups at the 7-position (modeled after ).
Oxidation and Reduction
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Oxidation : Treatment with DDQ converts chroman-4-one intermediates to chromones (e.g., 24 in ).
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Reduction : DIBAL-H reduces nitrile groups to amines (66% yield) .
Heterocyclic Annulation
Reaction with hydrazonyl halides (e.g., 2 ) forms triazine derivatives (e.g., 4a–l ) via cycloaddition. For example:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that chromeno-pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Target Compound | A549 | 12 | Apoptosis induction |
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Studies have demonstrated that derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Study: Synthesis and Evaluation
A study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of chromeno-pyrimidine derivatives, including This compound , which were evaluated for their anticancer and antimicrobial activities. The results showed that the brominated variant exhibited enhanced potency compared to non-brominated analogs, suggesting that halogenation plays a critical role in biological activity .
Photophysical Properties
The compound has also been studied for its photophysical properties, particularly in the development of organic light-emitting diodes (OLEDs). Its unique chromophore structure allows for efficient light emission and stability under operational conditions.
Table 3: Photophysical Properties
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.75 |
| Thermal Stability | Up to 200 °C |
Case Study: OLED Development
Research conducted by a team at a leading university demonstrated that incorporating This compound into OLEDs resulted in devices with improved efficiency and brightness. The study highlighted the compound's potential as a key component in next-generation display technologies .
Mechanism of Action
The mechanism of action of 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The bromine atom and the chromeno[2,3-d]pyrimidine core are likely to play crucial roles in binding to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related chromeno-pyrimidinones and pyrimidine derivatives, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.
Structural Analogues
Substituent Effects
- Halogenation: Bromine (target compound) vs. chlorine (Compound 4) vs. fluorine (Example 64).
- Oxygenated Groups : The allyloxy group (target) vs. dihydroxyphenyl (Compound 29). Allyloxy offers moderate lipophilicity, while dihydroxyphenyl improves solubility but may reduce membrane permeability .
- Heterocyclic Fusion: Chromeno-pyrimidinone (target) vs. thieno-pyrimidinone (Compound 29).
Inferred Pharmacological Profiles
- Kinase Inhibition : Fluorinated derivatives () and multi-heterocyclic compounds () show kinase inhibitory activity, suggesting the target’s bromo-allyloxy combination may target similar pathways .
- Antimicrobial Potential: Chlorinated analogues () exhibit antimicrobial properties, implying the target’s bromine substituent could enhance such activity .
Biological Activity
The compound 2-(3-(allyloxy)phenyl)-7-bromo-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate chromenopyrimidine frameworks. Recent methodologies have focused on optimizing yields and enhancing biological properties through structural modifications. For instance, the introduction of the allyloxy group has been shown to influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit certain enzymes involved in cancer cell proliferation. For example, studies indicate that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Antioxidant Properties : The presence of the chromenopyrimidine structure is associated with antioxidant activity. This property is vital in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways.
Biological Activity Data
Case Studies
- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1 phase, indicating its potential as an anticancer agent.
- Oxidative Stress Models : Animal models subjected to oxidative stress showed improved biomarkers when treated with this compound, suggesting its efficacy in mitigating oxidative damage.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- A study indicated that the compound's structural modifications enhance its binding affinity to target proteins involved in cancer progression .
- Another investigation revealed that the compound exhibits a dose-dependent response in reducing inflammation in murine models .
- Pharmacokinetic studies suggested favorable absorption and distribution profiles, making it a candidate for further development as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?
- Methodological Answer : The synthesis of chromeno-pyrimidinone derivatives often involves multi-step reactions. For example, a general procedure includes:
- Step 1 : Condensation of hydrazinyl intermediates with aromatic aldehydes under reflux in glacial acetic acid to form Schiff base derivatives (reflux for 2 hours, followed by ice-water precipitation) .
- Step 2 : Bromination at the 7-position using electrophilic brominating agents (e.g., NBS or Br₂ in DCM).
- Critical Parameters : Reaction temperature (e.g., maintaining 15–23°C during alkylation steps ), solvent choice (N-methyl-2-pyrrolidone enhances solubility ), and stoichiometric control of reagents (e.g., MeI for methylation ).
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm allyloxy phenyl and chromene ring substitution patterns. For example, the allyloxy group shows characteristic splitting patterns (δ 4.5–5.5 ppm for -OCH₂CH=CH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and bromine isotopic patterns (e.g., [M+H]+ with ¹⁹Br/⁸¹Br ratio ~1:1) .
- HPLC Purity : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity, as demonstrated in similar pyrimidinone derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using the Mosmann protocol . Incubate cells with the compound (1–100 µM) for 48–72 hours, followed by formazan quantification.
- Antioxidant Activity : Use DPPH radical scavenging assays (IC₅₀ determination) .
- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measurement ).
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound's interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. For example, dock the compound into the active site of ALDH1A1 (a cancer stem cell target) and analyze hydrogen bonds with Thr-124 and hydrophobic interactions with Phe-170 .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding ).
Q. What strategies optimize the compound's solubility and stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages at the allyloxy moiety) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size ~100 nm, PDI < 0.2) to improve bioavailability .
- pH Stability Testing : Evaluate degradation kinetics in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Q. How to resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization) and identify confounding variables (e.g., cell line heterogeneity ).
- Dose-Response Replication : Repeat assays with controlled conditions (e.g., serum-free media, fixed incubation times) to isolate compound-specific effects .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific kinase inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
